tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 2003503-40-8
VCID: VC7347564
InChI: InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17)
SMILES: CC(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C
Molecular Formula: C14H25NO3
Molecular Weight: 255.358

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate

CAS No.: 2003503-40-8

Cat. No.: VC7347564

Molecular Formula: C14H25NO3

Molecular Weight: 255.358

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate - 2003503-40-8

Specification

CAS No. 2003503-40-8
Molecular Formula C14H25NO3
Molecular Weight 255.358
IUPAC Name tert-butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate
Standard InChI InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17)
Standard InChI Key IUKIKGAICKWMEB-UHFFFAOYSA-N
SMILES CC(C(=O)C1CCCCC1)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound’s molecular formula, C₁₄H₂₅NO₃, reflects its composition:

  • 14 Carbon atoms (including the cyclohexyl and tert-butyl groups),

  • 25 Hydrogen atoms,

  • 1 Nitrogen atom (from the carbamate group),

  • 3 Oxygen atoms (from the ketone and carbamate functionalities).
    Its molecular weight of 255.35 g/mol aligns with similar Boc-protected amines used in peptide synthesis .

Structural Features

The molecule consists of three key regions:

  • tert-Butoxycarbonyl (Boc) Group: A bulky protecting group that shields the amine functionality during reactions.

  • Cyclohexyl Ketone: A six-membered aliphatic ring conjugated to a ketone, influencing steric and electronic properties.

  • Propan-2-yl Backbone: Connects the carbamate and cyclohexyl groups, providing structural flexibility.

The Boc group enhances stability under basic conditions, while the cyclohexyl ring contributes to lipophilicity, a trait advantageous in drug design .

Physicochemical Properties

Predicted Physical Properties

Computational models estimate the following properties :

PropertyPredicted Value
Boiling Point366.7 ± 25.0 °C
Density1.023 ± 0.06 g/cm³
pKa11.23 ± 0.46
  • Boiling Point: The high boiling point suggests low volatility, typical of carbamates with bulky substituents.

  • Density: A value near 1.0 g/cm³ indicates moderate compactness, comparable to similar organic compounds.

  • pKa: The slightly basic pKa implies that the deprotected amine (post-Boc removal) would protonate under mildly acidic conditions.

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, analogous Boc-protected compounds exhibit:

  • ¹H NMR: A singlet at δ 1.43 ppm for the Boc group’s nine equivalent tert-butyl protons.

  • ¹³C NMR: Peaks near δ 80 ppm (Boc carbonyl) and δ 28 ppm (tert-butyl carbons).

  • IR: Stretching vibrations at ~1700 cm⁻¹ (carbamate carbonyl) and ~1250 cm⁻¹ (C-O) .

Applications in Scientific Research

Role in Organic Synthesis

The compound’s primary applications include:

  • Peptide Synthesis: Protecting amine groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.

  • Intermediate for Bioactive Molecules: Serving as a precursor to pharmaceuticals targeting neurological disorders, leveraging its ability to modulate sodium channel activity .

Pharmaceutical Intermediates

The cyclohexyl group’s hydrophobicity enhances blood-brain barrier permeability, making derivatives of this compound candidates for central nervous system (CNS) drug development. For example, analogs have been explored as anticonvulsants and neuropathic pain relievers .

Comparative Analysis with Structural Analogs

Compared to tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate, the cyclohexyl derivative exhibits:

  • Higher Lipophilicity: Due to the larger cyclohexyl ring, enhancing membrane permeability.

  • Reduced Reactivity: Increased steric hindrance slows nucleophilic attacks on the carbamate group.

Future Research Directions

  • Experimental Validation: Confirm predicted properties (e.g., pKa, boiling point) via laboratory studies.

  • Biological Screening: Evaluate derivatives for sodium channel modulation and CRMP2 interactions.

  • Formulation Studies: Optimize solubility for in vivo applications using prodrug strategies.

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